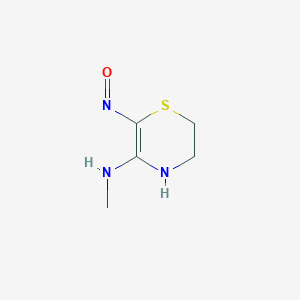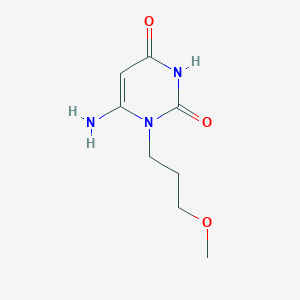
1-(3-Methoxypropyl)-6-aminouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)-6-aminouracil, also known as MPAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAU is a uracil derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil is not fully understood, but studies have suggested that it may inhibit DNA synthesis by interfering with the activity of thymidylate synthase, an enzyme that is essential for DNA replication. 1-(3-Methoxypropyl)-6-aminouracil may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. 1-(3-Methoxypropyl)-6-aminouracil has also been shown to increase the levels of reactive oxygen species, which can induce oxidative stress and lead to cell death. In addition, 1-(3-Methoxypropyl)-6-aminouracil has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methoxypropyl)-6-aminouracil has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, 1-(3-Methoxypropyl)-6-aminouracil has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-(3-Methoxypropyl)-6-aminouracil, including its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil and its potential advantages and limitations for clinical use. In addition, studies are needed to investigate the potential use of 1-(3-Methoxypropyl)-6-aminouracil in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
1-(3-Methoxypropyl)-6-aminouracil can be synthesized using various methods, including the reaction of 6-chlorouracil with 1-(3-methoxypropyl)amine under basic conditions. The reaction yields 1-(3-Methoxypropyl)-6-aminouracil as a white crystalline solid with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reaction of 6-aminouracil with 3-chloropropylamine.
Applications De Recherche Scientifique
1-(3-Methoxypropyl)-6-aminouracil has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Methoxypropyl)-6-aminouracil has also been studied for its potential use as an antiviral agent, with research showing that it can inhibit the replication of HIV-1 and herpes simplex virus type 1.
Propriétés
Numéro CAS |
158893-39-1 |
|---|---|
Nom du produit |
1-(3-Methoxypropyl)-6-aminouracil |
Formule moléculaire |
C8H13N3O3 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
Clé InChI |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
SMILES canonique |
COCCCN1C(=CC(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



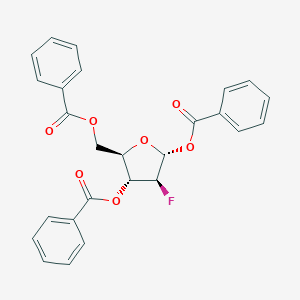
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
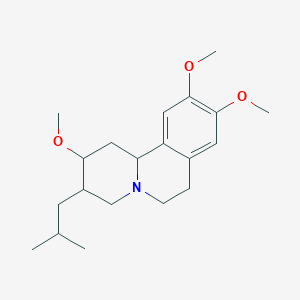
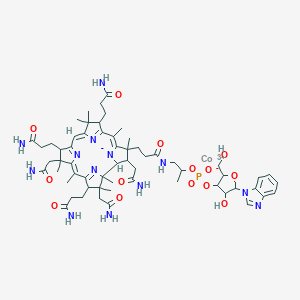
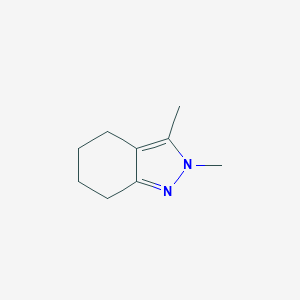
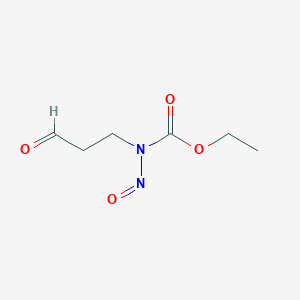
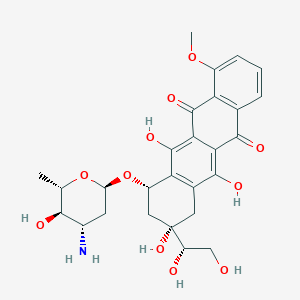
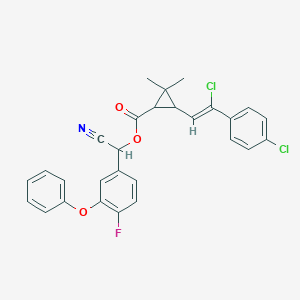
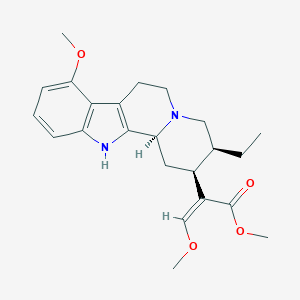
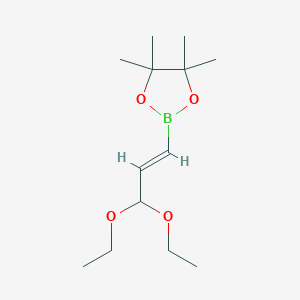
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
